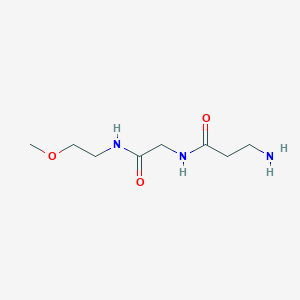
Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5ClF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by further functional group transformations. For instance, starting with a chlorinated and fluorinated benzene derivative, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzoates.
科学研究应用
Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
作用机制
The mechanism of action of methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism depends on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
- Methyl 2-chloro-3-fluoro-6-methoxybenzoate
- Methyl 2-(trifluoromethyl)benzoate
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Uniqueness
Methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications compared to similar compounds .
属性
分子式 |
C9H5ClF4O2 |
|---|---|
分子量 |
256.58 g/mol |
IUPAC 名称 |
methyl 2-chloro-4-fluoro-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-8(15)7-5(9(12,13)14)2-4(11)3-6(7)10/h2-3H,1H3 |
InChI 键 |
JQQCPUQXWJYPQG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1Cl)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)

![Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14769290.png)



![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14769315.png)

